molecular formula C9H9ClO3S B2921422 Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate CAS No. 37479-76-8

Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate

Cat. No.: B2921422
CAS No.: 37479-76-8
M. Wt: 232.68
InChI Key: NYXNWKHMSRYHAE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate is a heterocyclic compound containing a thiophene ring substituted with chloro, formyl, and carboxylate groups

Scientific Research Applications

Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate typically involves the reaction of 4-chloro-2-methylthiophene-3-carboxylic acid with ethyl formate under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-2-methylthiophene-3-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.

    Ethyl 5-formyl-2-methylthiophene-3-carboxylate:

Uniqueness

Ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate is unique due to the presence of both chloro and formyl groups on the thiophene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-3-13-9(12)7-5(2)14-6(4-11)8(7)10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXNWKHMSRYHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1Cl)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 4-hydroxy-2-methylthiophene-3-carboxylate (F-3) (20.0 g, 0.11 mol, 1.0 eq) in DMF (150 mL) at −20° C. under argon, phosphoryl chloride (49.4 g, 0.32 mol, 3.0 eq) is added dropwise while keeping the reaction temperature below 10° C. The resulting mixture is stirred at RT for 30 min and then at 80° C. for 1 h. The reaction mixture is cooled to RT and poured into ice-water (800 mL). The resulting mixture is neutralized with NaOAc to adjust the pH to 7-8. The precipitate is collected by filtration, rinsed with H2O (150 mL), and dried in vacuo. The product is purified by flash column chromatography on silica gel (5% ethyl acetate-petroether) to afford the product, ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate (F-4).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
49.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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